molecular formula C21H21ClN2O3 B4667675 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide

3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide

Cat. No. B4667675
M. Wt: 384.9 g/mol
InChI Key: SRZSHLGVWTXYAM-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and pharmaceuticals. The compound is also known by its abbreviated name, CFTRinh-172. The purpose of

Mechanism of Action

The mechanism of action of 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide involves the inhibition of CFTR function by binding to a specific site on the protein. This binding prevents the transport of chloride ions across cell membranes, leading to a decrease in the volume of airway surface liquid and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide have been extensively studied. The compound has been shown to decrease the volume of airway surface liquid in the lungs, which can help to alleviate symptoms of cystic fibrosis. CFTRinh-172 has also been shown to inhibit the transport of bicarbonate ions in pancreatic duct cells, which may have implications for the treatment of pancreatic diseases. Additionally, CFTRinh-172 has been shown to regulate sweat gland function, which may have implications for the treatment of hyperhidrosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide in lab experiments is its specificity for CFTR inhibition. The compound has been extensively studied and has been shown to be a reliable tool for investigating the role of CFTR in various physiological processes. However, one of the limitations of using CFTRinh-172 in lab experiments is its potential for off-target effects. The compound has been shown to inhibit other ion channels in addition to CFTR, which may complicate the interpretation of experimental results.

Future Directions

There are many future directions for research on 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide. One potential direction is the development of more specific CFTR inhibitors that do not have off-target effects. Another potential direction is the investigation of the role of CFTR in other physiological processes, such as the regulation of ion transport in the kidney. Additionally, the development of new drug delivery methods for CFTR inhibitors may have implications for the treatment of cystic fibrosis and other diseases. Overall, the potential applications of CFTR inhibitors like 3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide are vast, and continued research in this area is likely to yield important insights into the role of CFTR in human physiology.

Scientific Research Applications

3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-cyclohexylacrylamide has been extensively researched for its potential applications in the field of medicine and pharmaceuticals. The compound has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTRinh-172 has been used in numerous studies to investigate the role of CFTR in various physiological processes, including the regulation of airway surface liquid volume, the transport of bicarbonate ions in pancreatic duct cells, and the regulation of sweat gland function.

properties

IUPAC Name

(E)-3-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c22-19-8-4-5-9-20(19)26-14-18-11-10-17(27-18)12-15(13-23)21(25)24-16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,14H2,(H,24,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZSHLGVWTXYAM-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)COC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(O2)COC3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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